molecular formula C14H14ClNO2S2 B2861573 (5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034364-00-4

(5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2861573
CAS No.: 2034364-00-4
M. Wt: 327.84
InChI Key: JMQOTBGFOAJJJC-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: is a complex organic compound featuring a thiophene ring system. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivatives and the piperidine ring. One common approach is the reaction of 5-chlorothiophene-2-carboxylic acid with 4-(thiophen-3-yloxy)piperidine under specific conditions, such as using coupling reagents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.

  • Reduction: : Reducing the thiophene ring or the piperidine ring.

  • Substitution: : Replacing the chlorine atom on the thiophene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) .

  • Reduction: : Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) .

  • Substitution: : Utilizing nucleophiles like Grignard reagents or alkyl lithium compounds .

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced thiophenes and piperidines.

  • Substitution: : Various substituted thiophenes.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both thiophene and piperidine rings. Similar compounds include:

  • Thiophene derivatives: : Compounds containing thiophene rings with various substituents.

  • Piperidine derivatives: : Compounds featuring piperidine rings with different functional groups.

These similar compounds may have different biological activities and applications, highlighting the uniqueness of (5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c15-13-2-1-12(20-13)14(17)16-6-3-10(4-7-16)18-11-5-8-19-9-11/h1-2,5,8-10H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQOTBGFOAJJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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